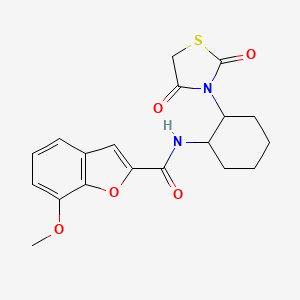![molecular formula C23H21N3O6 B2500271 2-(2-Morpholinoéthyl)-1-(4-nitrophényl)-1,2-dihydrochroméno[2,3-c]pyrrole-3,9-dione CAS No. 634573-57-2](/img/structure/B2500271.png)
2-(2-Morpholinoéthyl)-1-(4-nitrophényl)-1,2-dihydrochroméno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2-Morpholinoethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic molecule that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, similar structures with morpholinoethyl groups and nitrophenyl rings are discussed, indicating a potential interest in their antiproliferative properties and their relevance in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that include the formation of a naphthoquinone skeleton, which is then functionalized with a morpholinoethyl group and various substituents to yield the final product. For instance, the synthesis of 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones involves the design and synthesis of thirty-six novel compounds, indicating a robust interest in this class of molecules for their anticancer properties .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, UV-Visible, and Mass Spectroscopy. Crystallographic studies have also been conducted to determine the precise arrangement of atoms within the crystal lattice, providing insights into the conformation and stability of the molecule .
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, revealing that the morpholino group can participate in various chemical reactions. For example, the morpholine enamine derived from 2-tetralone shows different nucleophilic behavior compared to its pyrrolidine counterpart, indicating the influence of the morpholino group on the compound's reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their crystalline structure, as determined by X-ray diffraction techniques. For example, the crystal structure of 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone is reported with specific lattice parameters, indicating a well-defined crystalline form . The solubility, melting point, and other physicochemical properties are essential for understanding the compound's behavior in biological systems and its potential as a drug candidate.
Applications De Recherche Scientifique
- Le polymère à base de NTD incurvé (PBTN-p) présente un squelette conjugué plus tordu que PBTN-o. Des études comparatives montrent que PBTN-p optimise la morphologie de la couche photoactive dans les CSP, ce qui se traduit par une meilleure efficacité de conversion de puissance (PCE) de 14,10 % par rapport à 11,85 % pour PBTN-o .
Photovoltaïque et cellules solaires polymères (CSP)
Méthodologie de synthèse
Ces applications mettent en évidence la polyvalence et le potentiel des composés à base de NTD dans divers domaines scientifiques. Des recherches et des explorations supplémentaires dévoileront sans aucun doute des utilisations supplémentaires pour cette molécule intrigante. 🌟 .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-morpholin-4-ylethyl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c27-21-17-3-1-2-4-18(17)32-22-19(21)20(15-5-7-16(8-6-15)26(29)30)25(23(22)28)10-9-24-11-13-31-14-12-24/h1-8,20H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNJJSVJLBAIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2500188.png)
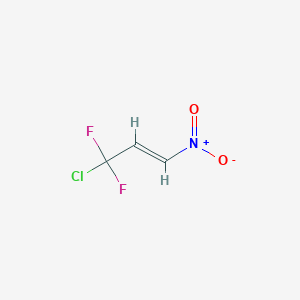
![[5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol](/img/structure/B2500193.png)
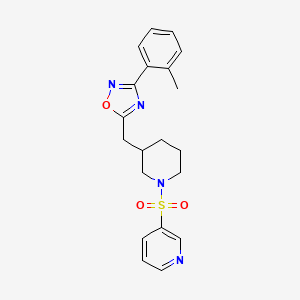
![N-(2-bromophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500195.png)
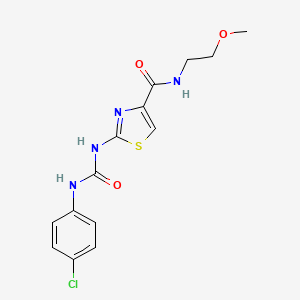
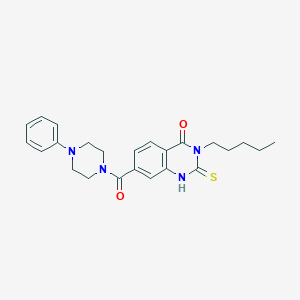
amino}acetamide](/img/structure/B2500201.png)

![Ethyl 4-[[3-amino-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B2500205.png)
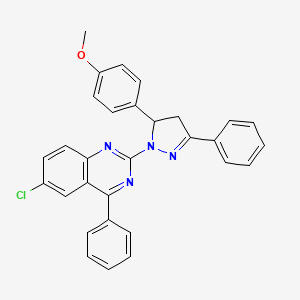
![3-[4-(2,2-dicyanoethenyl)-3-(4-phenylphenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2500209.png)

